molecular formula C6H6BrClFN B1621426 5-Bromo-2-fluoroaniline hydrochloride CAS No. 1052403-50-5

5-Bromo-2-fluoroaniline hydrochloride

Cat. No.: B1621426
CAS No.: 1052403-50-5
M. Wt: 226.47 g/mol
InChI Key: CLPADMNTUVQEAI-UHFFFAOYSA-N
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Description

5-Bromo-2-fluoroaniline hydrochloride (CAS: 2924-09-6) is a halogenated aromatic amine with the molecular formula C₆H₅BrFN·HCl and a molecular weight of 226.49 g/mol (including the hydrochloride moiety). It is widely utilized as a key intermediate in pharmaceutical synthesis, particularly for developing kinase inhibitors and fluorescent derivatives. For instance, it serves as a precursor in the synthesis of GSK-3β inhibitors (e.g., compound 14 in ) and spirosilabifluorene derivatives (). Its commercial availability is confirmed by suppliers like TCI Chemicals, where it is priced at ¥5,300.00/25g ().

Properties

CAS No.

1052403-50-5

Molecular Formula

C6H6BrClFN

Molecular Weight

226.47 g/mol

IUPAC Name

5-bromo-2-fluoroaniline;hydrochloride

InChI

InChI=1S/C6H5BrFN.ClH/c7-4-1-2-5(8)6(9)3-4;/h1-3H,9H2;1H

InChI Key

CLPADMNTUVQEAI-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1Br)N)F.Cl

Canonical SMILES

C1=CC(=C(C=C1Br)N)F.Cl

Origin of Product

United States

Scientific Research Applications

Pharmaceutical Intermediates

5-Bromo-2-fluoroaniline hydrochloride is extensively used as an intermediate in the synthesis of various pharmaceutical compounds. Notably:

  • Tamsulosin Hydrochloride : A medication for benign prostatic hyperplasia (BPH). The compound serves as a key building block in its synthesis.
  • Antimicrobial Agents : It has been explored for its potential in synthesizing new antimicrobial agents due to its structural features that can enhance biological activity .

Agrochemical Intermediates

This compound plays a crucial role in the agrochemical industry:

  • Herbicides and Pesticides : It is utilized in the production of effective herbicides such as florasulam and sulcotrione, which are vital for weed control in agricultural practices .
  • Research on Agrochemicals : Studies have shown that halogenated anilines can improve the efficacy of agrochemicals by modifying their interaction with target organisms.

Chemical Research

In chemical research, 5-Bromo-2-fluoroaniline hydrochloride is used as a starting material for synthesizing various compounds:

  • Dyes and Pigments : Its reactivity allows for the development of new dyes with specific properties tailored for industrial applications.
  • Specialty Chemicals : The compound is involved in producing specialty chemicals that require specific halogenation patterns for enhanced performance .

Case Study 1: Synthesis of Antimicrobial Compounds

A study focused on synthesizing derivatives of 5-Bromo-2-fluoroaniline demonstrated its potential as a precursor for novel antimicrobial agents. The synthesized compounds were tested against various bacterial strains, showing promising results that indicate enhanced antibacterial activity compared to existing agents .

Case Study 2: Development of Selective P2X3 Receptor Antagonists

Research has highlighted the role of 5-Bromo-2-fluoroaniline derivatives in developing selective antagonists for the P2X3 receptor, which is implicated in pain pathways. These studies involved structure-activity relationship (SAR) analyses that optimized the compounds' efficacy and selectivity, leading to candidates with significant anti-nociceptive effects in animal models .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Applications/Findings Reference Evidence
5-Bromo-2-fluoroaniline 2924-09-6 C₆H₅BrFN 190.02 Intermediate for GSK-3β inhibitors
3-Bromo-5-Chloro-2-fluoroaniline HCl 943830-81-7 C₆H₄BrClFNH₂·HCl 263.37 High structural similarity (1.00) to parent compound
5-Bromo-3-chloro-2-fluoroaniline 1539469-93-6 C₆H₄BrClFN 224.46 Similarity score: 0.89; altered reactivity due to Cl substitution
4-Bromo-5-fluoro-2-methylaniline 52723-82-7 C₇H₇BrFN 204.04 Enhanced lipophilicity due to methyl group
N-Methyl 5-bromo-2-fluoroaniline 1153252-25-5 C₇H₇BrFN 204.04 Improved solubility in organic solvents (98% purity)

Spectral Differentiation

1H NMR data for 5-bromo-2-fluoroaniline derivatives (e.g., δ 7.56 ppm for NH in ) differ significantly from analogues like 4-bromo-5-fluoro-2-methylaniline , which shows upfield shifts (δ 2.25 ppm for CH₃) due to methyl substitution ().

Commercial and Regulatory Aspects

  • Pricing : 5-Bromo-2-fluoroaniline is priced higher (¥5,300/25g) than its methyl-substituted analogues (e.g., ¥5,500/5g for 4-bromobenzyl chloride) due to demand in pharmaceutical synthesis ().

Q & A

Basic: What spectroscopic methods are most reliable for characterizing 5-bromo-2-fluoroaniline hydrochloride?

Answer:

  • 1H NMR spectroscopy is critical for confirming the structure. For example, the aromatic proton environment can be resolved in DMSO-d6d_6, with distinct signals at δ 11.16 (s, 1H, NH), 8.74 (s, 1H), and 7.14–6.92 (m, 3H) .
  • Mass spectrometry (e.g., ESI-MS) confirms molecular weight, with observed peaks at m/z 350.1/352.1 (M+1) .
  • Elemental analysis validates purity, particularly for halogens (Br, F) and nitrogen content.

Basic: What synthetic routes are documented for preparing 5-bromo-2-fluoroaniline hydrochloride?

Answer:

  • A common method involves condensation reactions of 5-bromo-2-fluoroaniline with hydrochloric acid under controlled pH. For example, Example 71 in patent literature describes coupling with a carboxylic acid derivative, followed by acidification to isolate the hydrochloride salt .
  • Intermediate purification via recrystallization (e.g., using ethanol/water mixtures) ensures removal of unreacted starting materials.

Advanced: How can researchers resolve discrepancies in NMR data during synthesis optimization?

Answer:

  • Dynamic NMR experiments (e.g., variable-temperature NMR) can clarify signal splitting caused by rotational barriers or hydrogen bonding .
  • Impurity profiling using HPLC-MS identifies side products (e.g., dehalogenated byproducts or dimerization artifacts).
  • Cross-validation with computational NMR prediction tools (e.g., DFT-based methods like B3LYP/6-31G*) helps assign ambiguous peaks .

Advanced: What computational approaches predict the electronic properties of 5-bromo-2-fluoroaniline hydrochloride?

Answer:

  • Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) calculates frontier molecular orbitals (HOMO/LUMO) to assess reactivity. This method has <2.4 kcal/mol error in thermochemical predictions .
  • Electrostatic potential maps highlight electrophilic/nucleophilic sites, critical for designing coupling reactions.
  • Solvent effects are modeled using the polarizable continuum model (PCM) to simulate DMSO or aqueous environments .

Advanced: How does the hydrochloride salt form influence the compound’s stability under storage?

Answer:

  • Hygroscopicity testing (e.g., dynamic vapor sorption) reveals moisture sensitivity, necessitating storage at 0–6°C in sealed, desiccated containers .
  • Thermogravimetric analysis (TGA) identifies decomposition temperatures (e.g., mp 249–254°C for related bromo-fluoroaniline salts) .
  • Accelerated stability studies (40°C/75% RH for 3 months) assess degradation pathways, such as hydrolysis of the amine group.

Advanced: How can researchers troubleshoot low yields in cross-coupling reactions involving this compound?

Answer:

  • Catalyst screening : Test Pd-based catalysts (e.g., Pd(OAc)2_2 with XPhos ligands) for Suzuki-Miyaura couplings, optimizing solvent (toluene vs. DMF) and base (K2_2CO3_3 vs. Cs2_2CO3_3) .
  • Competitive side reactions : Monitor debromination using LC-MS; additives like tetrabutylammonium bromide (TBAB) may suppress halide loss .
  • Reaction kinetics : Use in situ IR spectroscopy to track intermediate formation and adjust stoichiometry.

Basic: What safety protocols are critical when handling 5-bromo-2-fluoroaniline hydrochloride?

Answer:

  • Personal protective equipment (PPE) : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact.
  • Ventilation : Use fume hoods to prevent inhalation of fine powders .
  • Spill management : Neutralize with sodium bicarbonate and adsorb with inert materials (e.g., vermiculite) .

Advanced: What strategies validate the absence of regioisomeric impurities in final products?

Answer:

  • 2D NMR techniques (e.g., 1H^{1}\text{H}-13C^{13}\text{C} HSQC) distinguish regioisomers via carbon-proton coupling patterns .
  • Single-crystal X-ray diffraction provides unambiguous structural confirmation.
  • Isotopic labeling studies track bromine/fluorine positions during synthesis.

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